molecular formula C18H32O B8136966 (9Z,12Z)-octadeca-9,12-dienal

(9Z,12Z)-octadeca-9,12-dienal

Cat. No. B8136966
M. Wt: 264.4 g/mol
InChI Key: HXLZULGRVFOIDK-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,12Z)-octadeca-9,12-dienal is a natural product found in Dahlia merckii with data available.

Scientific Research Applications

  • Potential Anti-tubercular Drug Lead : A study discovered that (9z,12z)-Octadeca-9,12-dienoic acid from Eichhornia crassipes may be a potential anti-tubercular drug lead with improved interactions and ligand efficiency. This was identified through ligand-protein interactions with Β-ketoacyl-Acp synthase (KasA) in potential anti-tubercular drug designing (Mtewa et al., 2021).

  • Promoting Angiogenesis : (9Z,12Z)-octadeca-9,12-dienoic acid and cerevisterol, major bioactive compounds in Chinese cordyceps, have been found to promote angiogenesis by regulating the VEGF signal pathway. This indicates their role in anti-hypoxia effects (Long et al., 2021).

  • Chemical Analysis Techniques : The compound has been used in studies related to chemical analysis. For instance, dimethyl disulfide derivatization of 9,12-octadecadienoates allows for determination of the cis-cis and trans-trans double bond stereochemistry of these compounds (Carballeira & Cruz, 1996).

  • Gas Chromatography in Oil and Fat Analysis : The isomerization of octadeca-9,12-dienyl acetate and octadeca-9,12-diene in potassium hydroxide-diethylene glycol at temperatures above 120° is used for analyzing oils and fats by gas chromatography (Jamieson & Reid, 1967).

  • Synthesis of Sex Pheromones : (9Z,12Z)-octadecadienal and (9Z,12Z,15Z)-octadecatrienal, components of the sex pheromones emitted by female Hyphantria cunea (Drury) insects, are synthesized using this compound (Zan, 2002).

  • Metabolism Studies in Human Foods : The metabolism of conjugated linoleic acid (CLA) isomers present in human foods derived from milk or ruminant meat involves this compound (Loreau et al., 2001).

  • Structural and Stereochemical Studies : The enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid in the red alga Lithothamnion corallioides led to the formation of conjugated tetraenoic fatty acids and bis (Hamberg, 1993).

properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZULGRVFOIDK-HZJYTTRNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9Z,12Z)-octadeca-9,12-dienal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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